4-(Trifluoromethyl)-1,2-benzoxazol-3-ol
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Overview
Description
4-(Trifluoromethyl)-1,2-benzoxazol-3-ol is an organic compound that features a trifluoromethyl group attached to a benzoxazole ring. The trifluoromethyl group is known for its significant electronegativity and ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1,2-benzoxazol-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol with trifluoroacetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminophenol and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.
Product Formation: The cyclization reaction yields this compound as the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-(Trifluoromethyl)-1,2-benzoxazol-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials with enhanced properties
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the benzoxazole ring.
Trifluoromethylated Aromatics: Includes compounds like trifluoromethylbenzene and trifluoromethylpyridine.
Trifluoromethylated Heterocycles: Such as trifluoromethylpyrazole and trifluoromethyltriazole
Uniqueness
4-(Trifluoromethyl)-1,2-benzoxazol-3-ol is unique due to the presence of both the trifluoromethyl group and the benzoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H4F3NO2 |
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Molecular Weight |
203.12 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)4-2-1-3-5-6(4)7(13)12-14-5/h1-3H,(H,12,13) |
InChI Key |
BUOIRHWSJSCHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)ONC2=O)C(F)(F)F |
Origin of Product |
United States |
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